(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid
Description
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-9(2)3-4(10)5-6(7(5)9)8(11)12/h5-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
IUUGEMKXJGJBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2C1C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway and Optimization
This method leverages ethyl chrysanthemate (ethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate) as a starting material. Treatment with potassium permanganate (KMnO₄) in aqueous sulfuric acid induces a tandem oxidation-cyclization sequence. The reaction proceeds via:
- Epoxidation of the cyclopropane ring’s double bond.
- Acid-catalyzed ring-opening to form a carbocation intermediate.
- Intramolecular cyclization to generate the bicyclo[3.1.0]hexane scaffold.
- Oxidation of secondary alcohols to ketones.
Key Conditions :
- Oxidant : 3 equivalents KMnO₄ at 70–80°C for 12 hours.
- Acid Catalyst : 80% H₂SO₄ aqueous solution.
- Workup : Ethyl acetate extraction followed by recrystallization in toluene/petroleum ether.
Yield : 72–78% after purification.
Stereochemical Outcome : The (1R,5S,6S) configuration arises from the chair-like transition state during cyclization, with the methyl groups adopting equatorial positions.
Asymmetric Cyclopropanation via Transition Metal Catalysis
Rhodium-Catalyzed Intramolecular Cyclization
A photoredox-iridium dual catalytic system enables enantioselective (3 + 2) annulation between cyclopropenes and aminocyclopropanes. For the target compound, a modified approach uses a chiral rhodium(II) carboxylate (e.g., Rh₂(S-PTTL)₄) to mediate cyclopropanation of a γ,δ-unsaturated ester precursor.
Steps :
- Diazo Formation : Treating a β-ketoester with tosyl hydrazine generates a diazo intermediate.
- Cyclopropanation : Rh(II) catalyst induces carbene transfer to the alkene, forming the bicyclo[3.1.0]hexane core.
- Oxidation : Jones oxidation introduces the 4-oxo group.
- Hydrolysis : Basic hydrolysis converts the ester to the carboxylic acid.
Key Conditions :
- Catalyst : 2 mol% Rh₂(S-PTTL)₄ in dichloromethane at −20°C.
- Oxidation : CrO₃ in acetone at 0°C.
- Enantiomeric Excess : 92–96% ee.
Lewis Acid-Mediated Epoxide Ring-Opening Cyclization
Stereocontrolled Synthesis from Epoxy Precursors
This method, adapted from WO2005047215A2, employs a protected epoxide intermediate subjected to Lewis acid-catalyzed intramolecular cyclization:
Procedure :
- Epoxide Formation : Epoxidize a diene precursor using m-CPBA.
- Cyclization : Treat with Et₃Al and LiHMDS at −60°C to induce ring-opening and cyclopropanation.
- Oxidation and Deprotection : Oxidize the secondary alcohol (Swern conditions) and hydrolyze protecting groups.
Key Parameters :
- Lewis Acid : Et₃Al (2 equivalents).
- Base : LiHMDS (1.2 equivalents) in THF.
- Temperature : −60°C to prevent racemization.
Yield : 58% overall.
Diastereoselectivity : >20:1 dr due to chelation-controlled transition state.
Biocatalytic Approaches Using Engineered Enzymes
Ketoreductase-Mediated Dynamic Kinetic Resolution
Recent advances utilize engineered ketoreductases (KREDs) to resolve racemic bicyclic ketones. The process involves:
- Racemic Ketone Synthesis : Prepare 2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carbonitrile via cyanation.
- Enzymatic Reduction : KRED selectively reduces the ketone to the (1R,5S,6S)-alcohol.
- Oxidation : PCC oxidizes the alcohol back to the ketone without epimerization.
- Hydrolysis : Convert the nitrile to carboxylic acid using HCl/H₂O₂.
Optimization Data :
- Enzyme : Codexis KRED-101 (mutant P248L).
- Co-Substrate : Isopropyl alcohol for cofactor recycling.
- Conversion : 99%, ee >99%.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
For kilogram-scale production, the oxidative cyclization route is favored due to its operational simplicity and cost-effectiveness. Critical process parameters include:
- Purity of KMnO₄ : ≥99% to avoid over-oxidation byproducts.
- Acid Concentration : 75–80% H₂SO₄ to balance reaction rate and side reactions.
- Crystallization Solvent : Toluene/petroleum ether (1:3) for optimal crystal habit.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclo[3.1.0]hexane Derivatives
Key Observations from Structural Comparisons
Functional Group Impact: The 2,2-dimethyl and 4-oxo groups in the target compound enhance steric bulk and polarity compared to simpler analogs like (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid . Amino and dicarboxylic acid substituents (e.g., LY354740, LY379268) confer pharmacological activity as glutamate receptor modulators, whereas the target compound lacks such bioactive motifs .
Stereochemical Sensitivity :
- Stereoisomerism significantly affects biological activity. For example, LY354740 and LY379268 exhibit strict (1S,2S,5R,6S) and (1R,4R,5S,6R) configurations for receptor binding, whereas the target compound’s (1R,5S,6S) configuration may limit similar interactions .
Bicyclic Modifications :
- Oxa- or thia-bicyclo substitutions (e.g., 3-oxabicyclo in LY379268, thiabicyclo in CAS 635318-55-7) alter electronic properties and hydrogen-bonding capacity, impacting target engagement .
Biological Activity
(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a four-carbon ketone functional group and a carboxylic acid group. Its stereochemistry is characterized by the notation (1R,5S,6S), indicating specific spatial arrangements of atoms around its chiral centers. This structural complexity contributes to its distinctive chemical properties and biological activities.
- Molecular Formula : C9H12O3
- Molecular Weight : 168.19 g/mol
- Functional Groups : Ketone and carboxylic acid
Biological Activities
Preliminary studies suggest that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.
- Antimicrobial Properties : Initial research indicates effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals and food preservation.
- Anti-inflammatory Effects : Studies have indicated that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Signaling Modulation : It has been suggested that this compound can modulate signaling pathways related to inflammation and oxidative stress.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to control samples.
Study 2: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential as a natural antimicrobial agent.
Study 3: Anti-inflammatory Potential
Research involving animal models of inflammation showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This indicates its potential utility in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylcyclopentanecarboxylic acid | Monocyclic | Simpler structure with fewer chiral centers |
| 3-Oxabicyclo[3.1.0]hexane | Bicyclic | Lacks carboxylic acid functionality |
| 4-Oxobicyclo[3.1.0]hexane | Bicyclic | Different positioning of functional groups |
| 2,6-Dimethylcyclohexanecarboxylic acid | Monocyclic | More saturated structure |
The uniqueness of this compound lies in its specific stereochemistry and the presence of both ketone and carboxylic acid functionalities within a bicyclic framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
